4-(phenylsulfanyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfanyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a phenylsulfanyl group at the 4-position. Quinolines are known for their broad range of biological activities and applications in medicinal chemistry, making them a significant scaffold in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylsulfanyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a sulfur-containing reagent under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like ionic liquids and clay have been explored .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylsulfanyl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products:
Oxidation: 4-(Phenylsulfonyl)quinoline.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(phenylsulfanyl)quinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, it can inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties . The phenylsulfanyl group can also interact with various biological targets, enhancing the compound’s overall bioactivity .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
4-(Phenylsulfonyl)quinoline: An oxidized derivative with enhanced biological activity.
2-Phenylquinoline: Another derivative with different substitution patterns and biological activities.
Uniqueness: 4-(Phenylsulfanyl)quinoline is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo further functionalization, making the compound versatile for various applications .
Properties
CAS No. |
20146-26-3 |
---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-phenylsulfanylquinoline |
InChI |
InChI=1S/C15H11NS/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H |
InChI Key |
CACIVVUUNUBEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=NC3=CC=CC=C32 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.